molecular formula C10H11N3O2S B10971135 N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide

N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide

Cat. No.: B10971135
M. Wt: 237.28 g/mol
InChI Key: VMXDKIKHYCURNR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide typically involves the reaction of 1-methyl-1H-pyrazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms. In cancer cells, it may induce apoptosis by interfering with cell signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

N-(1-methylpyrazol-3-yl)benzenesulfonamide

InChI

InChI=1S/C10H11N3O2S/c1-13-8-7-10(11-13)12-16(14,15)9-5-3-2-4-6-9/h2-8H,1H3,(H,11,12)

InChI Key

VMXDKIKHYCURNR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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